Hexyl azide

antithrombotic vasodilation nitric oxide donor

Hexyl azide (1-azidohexane, CAS 6926-45-0) is a linear C6 alkyl azide with molecular formula C6H13N3 and molecular weight 127.19 g/mol. Its physical properties include a density of 0.879 g/mL (predicted) and boiling point of 153.6 °C (predicted).

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 6926-45-0
Cat. No. B1265710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl azide
CAS6926-45-0
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESCCCCCCN=[N+]=[N-]
InChIInChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3
InChIKeyKFQRCGONYHVDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Azide (CAS 6926-45-0): Procurement-Relevant Physical and Chemical Baseline for C6 Alkyl Azide Selection


Hexyl azide (1-azidohexane, CAS 6926-45-0) is a linear C6 alkyl azide with molecular formula C6H13N3 and molecular weight 127.19 g/mol . Its physical properties include a density of 0.879 g/mL (predicted) and boiling point of 153.6 °C (predicted) . The compound exhibits a calculated LogP value of 2.32976 , and its standard enthalpy of formation in the liquid state has been experimentally determined as ΔfH°liquid = 36.2 kcal/mol [1]. Hexyl azide is a colorless liquid that is insoluble in water but soluble in most organic solvents , making it a versatile building block for synthetic chemistry applications.

Why Generic Alkyl Azide Substitution Fails: Hexyl Azide Procurement Based on Verified Chain-Length-Dependent Performance Differentiation


Alkyl azides cannot be treated as interchangeable commodities because chain length directly modulates critical performance parameters including lipophilicity, thermal stability, and biological activity. Systematic studies on C5–C8 alkyl azides demonstrate that density, refractive index, and viscosity vary predictably with chain length, while biological activity exhibits a non-linear dependence on alkyl chain length [1]. In antithrombotic screening of 28 organic azides, hexyl azide (C6) was identified as one of only three compounds achieving peak activity in both antithrombotic and vasodilating assays, whereas branched aliphatic azides and carbonyl derivatives exhibited only antithrombotic properties [2]. Furthermore, fluorescence quenching efficiency correlates with the singlet energy of aromatic hydrocarbon donors, a property dependent on azide structure [3]. These chain-length-dependent and structure-specific effects mean that substituting hexyl azide with a shorter (e.g., butyl azide) or longer (e.g., octyl azide) analog will alter physicochemical properties, biological readouts, and reaction outcomes. Procurement decisions must therefore be guided by evidence that the specific C6 chain length provides the requisite balance of properties for the intended application.

Hexyl Azide (6926-45-0): Quantifiable Differentiation Evidence vs. Closest Alkyl Azide Analogs


Antithrombotic and Vasodilating Activity: Hexyl Azide Outperforms Most C2–C12 Alkyl Azides in Dual-Activity Screening

In a head-to-head screening of 28 structurally diverse organic azides for antithrombotic and blood pressure lowering activities in rats (60 mg/kg, p.o.), hexyl azide (compound 4) was one of only three compounds that exhibited peak activity in both assay systems [1]. The compound inhibited thrombus formation in mesenteric arterioles by >20% and produced a long-lasting (>6 h) blood pressure reduction of >10% [1]. In contrast, branched aliphatic azides (e.g., 2-azidopentane) and aliphatic carbonyl azide derivatives (e.g., benzoyl-azido-methane) exhibited only antithrombotic activity without significant vasodilating effects [1].

antithrombotic vasodilation nitric oxide donor cardiovascular organic azide

Physicochemical Properties: Hexyl Azide Occupies a Distinct Intermediate Position Between C5 and C7–C8 Alkyl Azides

A systematic study of C5–C8 linear alkyl azides provides direct comparative data on density, refractive index, and viscosity across the homologous series [1]. Hexyl azide (C6) occupies a specific intermediate position: density (d₄²⁵) values increase predictably with chain length, with hexyl azide showing values between 1-azidopentane (C5) and 1-azidoheptane (C7). Refractive index (nᴅ²⁵) and viscosity measurements also demonstrate chain-length-dependent trends [1]. These data enable precise selection of the optimal chain length for applications where lipophilicity, molecular packing, or rheological properties are critical design parameters.

physicochemical properties density refractive index viscosity alkyl azide series

Synthesis Yield from 1-Hexene: A Validated 50% Yield Benchmark for Azidoalkane Preparation via Hydroboration

Hexyl azide can be prepared from 1-hexene via hydroboration followed by reaction with lead(IV) acetate azide, affording the product in 50% yield based on the starting alkene [1]. This yield serves as a validated synthetic benchmark for C6 azidoalkane preparation using this methodology. The reaction proceeds in a one-pot manner from trialkylboranes in dichloromethane at –25 °C, utilizing one or two of the alkyl groups from the trialkylborane intermediate [1].

azidoalkane synthesis hydroboration lead(IV) acetate azide 1-hexene synthetic yield

Fluorescence Quenching Efficiency: Hexyl Azide as an Efficient Quencher of Aromatic Hydrocarbon Singlets

Hexyl azide has been experimentally demonstrated to be an efficient quencher of aromatic hydrocarbon fluorescence [1]. The rate of fluorescence quenching is quantitatively related to the singlet energy of the aromatic donor, following an endothermic collisional exchange energy transfer mechanism [1]. This property is specific to the alkyl azide structure and contributes to understanding photochemical decomposition pathways where singlet sensitization leads to azide decomposition with efficiency similar to direct photolysis [1].

fluorescence quenching photochemistry singlet energy transfer aromatic hydrocarbons photophysics

Hexyl Azide (6926-45-0): Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Cardiovascular Pharmacology: NO-Donor Compound Screening and Lead Optimization

Hexyl azide is uniquely positioned for cardiovascular pharmacology research based on its dual antithrombotic and vasodilating activity profile. In a systematic screen of 28 organic azides, hexyl azide was one of only three compounds that demonstrated >20% inhibition of thrombus formation and >10% long-lasting (>6 h) blood pressure reduction in rat models [1]. This dual-activity profile is not shared by branched aliphatic or carbonyl azide analogs, which exhibit only antithrombotic effects [1]. Researchers developing NO-donor therapeutics or investigating azide-based cardiovascular agents should prioritize hexyl azide as a validated positive control or lead scaffold. Procurement of hexyl azide for such studies is scientifically justified, whereas substitution with other alkyl azides may yield only single-activity readouts and miss the dual pharmacology that distinguishes this C6 compound.

Click Chemistry and Bioconjugation: Balanced Hydrophobicity for CuAAC Reactions

Hexyl azide serves as an optimal alkyl azide building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in applications where intermediate hydrophobicity is required. With a calculated LogP of 2.33 and a six-carbon chain length, hexyl azide provides a balance between aqueous insolubility (useful for biphasic reactions) and organic solvent compatibility. The systematic physicochemical data across C5–C8 alkyl azides demonstrate that chain length incrementally modulates density, refractive index, and viscosity [2], enabling researchers to select the C6 analog when intermediate values are optimal for specific synthetic or materials science applications. Unlike shorter chains (higher volatility, lower lipophilicity) or longer chains (higher viscosity, altered reaction kinetics), hexyl azide occupies a middle ground that is frequently ideal for polymer functionalization, surface modification, and bioconjugation where excessive hydrophobicity may cause aggregation or solubility challenges.

Synthetic Methodology Development: Azidoalkane Preparation Benchmarking

Hexyl azide is a well-characterized substrate for developing and benchmarking azidoalkane synthetic methodologies. The documented 50% yield from 1-hexene via hydroboration with lead(IV) acetate azide [3] provides a quantitative reference for evaluating alternative synthetic routes. Additionally, the compound's thermochemical data, including its experimentally determined standard enthalpy of formation (ΔfH°liquid = 36.2 kcal/mol) [4], supports reaction calorimetry and thermodynamic calculations. For researchers optimizing azide transfer reagents, developing greener synthetic approaches, or investigating structure–reactivity relationships in alkyl azides, hexyl azide represents a validated, data-rich model substrate. Procurement of this specific chain length ensures that experimental outcomes can be directly compared to established literature benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.